Belumosudil

Catalog No.
S543377
CAS No.
911417-87-3
M.F
C26H24N6O2
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belumosudil

CAS Number

911417-87-3

Product Name

Belumosudil

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31)

InChI Key

GKHIVNAUVKXIIY-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble

Synonyms

SLx-2119; SLx2119; SLx 2119; KD-025; KD025; KD 025.

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

The exact mass of the compound 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide is 452.1961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Belumosudil (CAS: 911417-87-3), also known as KD025 or SLx-2119, is a highly selective, orally bioavailable inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). Unlike legacy pan-ROCK inhibitors that target both ROCK1 and ROCK2 isoforms, Belumosudil is specifically procured for its ability to isolate ROCK2-mediated signaling pathways. In preclinical and clinical research, it is primarily utilized to modulate immune responses—specifically by downregulating pro-inflammatory Th17 cells and upregulating regulatory T cells (Tregs)—and to attenuate fibrotic processes without inducing the systemic cardiovascular toxicities associated with ROCK1 blockade[1].

Generic substitution with classic pan-ROCK inhibitors, such as Fasudil or Y-27632, frequently compromises experimental integrity in in vivo and specialized in vitro models. Because ROCK1 regulates vascular smooth muscle contraction, the use of pan-ROCK inhibitors inherently triggers profound systemic vasodilation and hypotension, confounding readouts in systemic sclerosis, graft-versus-host disease (cGVHD), and cardiovascular models. Furthermore, Fasudil and Y-27632 lack Belumosudil’s secondary binding affinity for Casein Kinase 2 (CK2α), rendering them ineffective in specific metabolic assays, such as those measuring protection against glucolipotoxicity or suppression of adipogenesis [1].

Isoform Selectivity: ROCK2 vs. ROCK1

Belumosudil exhibits extreme selectivity for the ROCK2 isoform over ROCK1, a critical differentiator for isolating immune and fibrotic pathways. Enzymatic assays demonstrate that Belumosudil inhibits ROCK2 with an IC50 of approximately 105 nM, while its IC50 for ROCK1 is 24 µM. This yields a >200-fold selectivity ratio. In contrast, legacy benchmarks like Fasudil and Y-27632 show roughly 1-fold selectivity, inhibiting both isoforms equally.

Evidence DimensionKinase inhibitory concentration (IC50)
Target Compound DataROCK2 IC50 = 105 nM; ROCK1 IC50 = 24 µM (>200-fold selectivity)
Comparator Or BaselineFasudil / Y-27632 (ROCK2/ROCK1 selectivity ratio ≈ 1:1)
Quantified Difference>200-fold higher selectivity for ROCK2 over ROCK1
ConditionsIn vitro recombinant kinase activity assays

Enables researchers to target ROCK2-driven immune and fibrotic mechanisms without triggering ROCK1-mediated systemic hypotension.

Blood-Brain Barrier (BBB) Protection Efficacy

In neurovascular models, selective ROCK2 inhibition by Belumosudil provides superior protection of the blood-brain barrier (BBB) compared to pan-ROCK inhibition. In an in vitro human BBB model subjected to tissue-type plasminogen activator (rt-PA) and plasmin attack, Belumosudil reduced permeability changes by 79% at 6 hours. Conversely, treatment with the non-selective inhibitor Fasudil resulted in a non-significant 38.3% reduction, failing to adequately preserve barrier integrity under identical stroke-like conditions [1].

Evidence DimensionReduction in rt-PA-mediated BBB permeability
Target Compound Data79% reduction in permeability
Comparator Or BaselineFasudil (38.3% reduction, non-significant)
Quantified Difference40.7% greater preservation of BBB integrity
ConditionsIn vitro human BBB model under stroke-like conditions (rt-PA attack, 6 hours)

Justifies the procurement of Belumosudil over Fasudil for neuroprotective and ischemic stroke models requiring robust BBB preservation.

Secondary Target Engagement: CK2α for Metabolic Assays

Beyond ROCK2, Belumosudil possesses secondary activity against Casein Kinase 2 (CK2α), which is essential for certain metabolic phenotypes. Binding assays reveal that Belumosudil targets CK2α with a Kd of 128 nM. This dual ROCK2/CK2α profile allows Belumosudil to suppress adipocyte differentiation and protect against glucolipotoxicity in pancreatic β-cells. Fasudil, which has no interaction with CK2α, fails to exhibit these anti-adipogenic and protective metabolic effects [1].

Evidence DimensionKinase binding affinity (Kd) and adipogenic suppression
Target Compound DataCK2α Kd = 128 nM (suppresses adipogenesis)
Comparator Or BaselineFasudil (No CK2α interaction; fails to suppress adipogenesis)
Quantified DifferenceExclusive CK2α binding affinity (128 nM vs. no binding)
ConditionsKINOMEscan profiling and 3T3-L1 preadipocyte differentiation assays

Makes Belumosudil the mandatory choice for metabolic studies where CK2α-driven suppression of adipogenesis or lipotoxicity is required.

In Vivo Autoimmune and Fibrosis Modeling

Due to its >200-fold selectivity for ROCK2 over ROCK1, Belumosudil is the preferred agent for in vivo models of chronic graft-versus-host disease (cGVHD) and systemic sclerosis, as it modulates Th17/Treg balances without causing the systemic hypotension seen with pan-ROCK inhibitors [1].

Ischemic Stroke and Neurovascular Permeability Assays

Belumosudil's quantified ability to attenuate rt-PA-induced BBB permeation makes it the optimal compound for stroke models and neurovascular research, outperforming legacy tools like Fasudil in maintaining barrier integrity under stress [2].

Metabolic Dysfunction and Glucolipotoxicity Screening

Leveraging its unique secondary inhibition of CK2α, Belumosudil is uniquely suited for specialized metabolic assays evaluating β-cell survival under glucolipotoxic conditions and the suppression of adipocyte differentiation, where standard ROCK inhibitors fail[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

452.19607403 Da

Monoisotopic Mass

452.19607403 Da

Boiling Point

682.6±55.0

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

834YJF89WO

Drug Indication

Belumosudil is indicated for the treatment of chronic graft-versus-host disease (GVHD) in adult and pediatric patients 12 years of age and older following failure of at least two other lines of systemic therapy.

Livertox Summary

Belumosudil is an orally available small molecule inhibitor of the rho-associated, coiled-coil containing protein kinase that is used to treat refractory chronic graft-versus-host disease. Belumosudil is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Protein Kinase Inhibitors
Protein Kinase Inhibitors

Pharmacology

ROCK2 Inhibitor KD025 is an orally administered inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2; ROCK-II), with potential immunomodulating activity. Upon administration, ROCK2 inhibitor KD025 binds to and inhibits the serine/threonine kinase activity of ROCK2. This inhibits ROCK2-mediated signal transduction pathways and modulates various pro- and anti-inflammatory immune cell responses. ROCK2 is upregulated in various diseases, including various fibrotic, neurodegenerative and autoimmune diseases.

Mechanism of Action

Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5.

Other CAS

911417-87-3

Absorption Distribution and Excretion

Following oral administration, the mean bioavailability of belumosudil is 64% and the median Tmax at steady-state is 1.26 to 2.53 hours. As compared to administration in a fasted state, belumosudil Cmax and AUC increased by 2.2 and 2 times, respectively, when administered with a high-fat, high-calorie meal.
Belumosudil is eliminated primarily in the feces. Following the administration of a radiolabeled oral dose of belumosudil in healthy subjects, approximately 85% of the radioactivity was recovered in the feces, 30% of which was unchanged parent drug, with less than 5% recovered in the urine.
Following a single oral dose of belumosudil in healthy subjects, the mean geometric volume of distribution was 184 L.
The mean clearance of belumosudil is 9.83 L/h.

Metabolism Metabolites

The _in vitro_ metabolism of belumosudil occurs primarily via CYP3A4 and to a lesser extent by CYP2C8, CYP2D6, and UGT1A9. The specific metabolites generated by belumosudil metabolism remain unclear.

Wikipedia

Belumosudil

Biological Half Life

The mean elimination half-life of belumosudil following oral administration is 19 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Lee JH, Zheng Y, von Bornstadt D, Wei Y, Balcioglu A, Daneshmand A, Yalcin N,
2: Boerma M, Fu Q, Wang J, Loose DS, Bartolozzi A, Ellis JL, McGonigle S,

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